molecular formula C16H11NO4 B2602744 N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide CAS No. 126940-57-6

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B2602744
CAS No.: 126940-57-6
M. Wt: 281.267
InChI Key: VYNNYDYTRZLFQK-UHFFFAOYSA-N
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Description

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a chemical compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dichloromethane and ethanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzamides and coumarin derivatives.

Scientific Research Applications

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.

    Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities.

    Scopoletin: Another coumarin derivative with anti-inflammatory and antioxidant properties.

Uniqueness

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzamide group enhances its potential for drug development and other applications compared to other coumarin derivatives .

Properties

IUPAC Name

N-(7-hydroxy-2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNYDYTRZLFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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